molecular formula C21H33ClN4O3S B11483306 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide

Cat. No.: B11483306
M. Wt: 457.0 g/mol
InChI Key: DFHQULLQMGVPFE-UHFFFAOYSA-N
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Description

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, dimethylamino, and dimethylsulfamoyl groups, along with a decahydroquinolinyl moiety. Its unique structure suggests potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro, dimethylamino, and dimethylsulfamoyl groups through various substitution reactions. The final step involves the attachment of the decahydroquinolinyl moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound’s unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 4-chloro-2-(dimethylamino)-5-(methylsulfamoyl)benzamide
  • 4-chloro-2-(dimethylamino)-5-(ethylsulfamoyl)benzamide
  • 4-chloro-2-(dimethylamino)-5-(propylsulfamoyl)benzamide

Uniqueness

What sets 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyldecahydroquinolin-4-yl)benzamide apart is the presence of the decahydroquinolinyl moiety, which may confer unique biological properties and enhance its potential as a lead compound in drug discovery.

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H33ClN4O3S

Molecular Weight

457.0 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl)benzamide

InChI

InChI=1S/C21H33ClN4O3S/c1-24(2)19-13-16(22)20(30(28,29)25(3)4)12-15(19)21(27)23-17-10-11-26(5)18-9-7-6-8-14(17)18/h12-14,17-18H,6-11H2,1-5H3,(H,23,27)

InChI Key

DFHQULLQMGVPFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2C1CCCC2)NC(=O)C3=CC(=C(C=C3N(C)C)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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